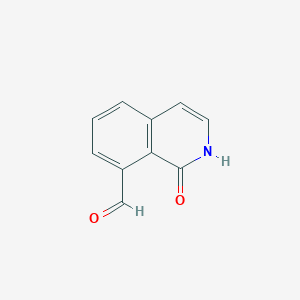

1,2-二氢-1-氧代异喹啉-8-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoquinoline derivatives like IDOIC can be achieved through various methods. One of the promising methods is microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and can be performed under solvent-free conditions .Molecular Structure Analysis

The molecular formula of IDOIC is C10H7NO2, and it has a molecular weight of 173.17 . The InChI code for IDOIC is 1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10 (13)9 (7)8/h1-6H, (H,11,13) .科学研究应用

合成和催化应用

喹啉衍生物的化学,包括 1,2-二氢-1-氧代异喹啉-8-甲醛,因其在合成复杂杂环化合物中的潜力而被广泛探索。例如,喹啉衍生物已被用作合成具有潜在生物活性的稠合或二元杂环体系的前体 (Hamama 等人,2018)。此外,喹啉衍生物已被用于合成新型钌 (II) 羰基配合物,这些配合物可用作催化酰胺化反应的有效催化剂,证明了它们在新合成方法开发中的重要性 (Selvamurugan 等人,2016)。

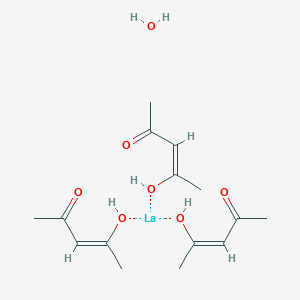

金属配位的配体设计

喹啉衍生物还被探索作为稀土金属 (III) 离子的配体,扩大了这些化合物在材料科学和配位化学中的潜在应用。与稀土离子形成稳定配合物的能力突出了喹啉衍生物在设计具有特定磁性、光学或催化性质的新材料中的作用 (Albrecht 等人,2005)。

材料科学和传感应用

喹啉衍生物已被确定为金属离子的潜在化学传感器,证明了这些化合物超越传统合成和催化应用的多功能性。例如,特定的喹啉基席夫碱在弱酸性水性介质中对 Al3+ 离子表现出高选择性和灵敏性,表明它们有可能用作环境和分析目的的荧光传感器 (Jiang 等人,2011)。

缓蚀

喹啉衍生物的研究延伸到腐蚀科学领域,其中这些化合物已被评估为酸性环境中金属的缓蚀剂。它们在防止金属溶解方面的有效性展示了喹啉衍生物在工业维护和金属基础设施保护中的适用性 (Lgaz 等人,2017)。

未来方向

作用机制

Target of action

Quinolines are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the quinoline compound .

Mode of action

The interaction of quinolines with their targets can lead to changes in the activity of the target, which can result in therapeutic effects. For example, some quinolines are known to inhibit enzymes, thereby reducing the production of certain disease-causing molecules .

Biochemical pathways

Quinolines can affect various biochemical pathways depending on their specific targets. For instance, if a quinoline compound inhibits an enzyme involved in a particular metabolic pathway, it can alter the flow of that pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinolines can vary widely depending on their specific structures. Some quinolines are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of quinoline compounds can range from changes in enzyme activity to alterations in cell signaling pathways. These effects can lead to various therapeutic outcomes, such as anti-inflammatory, antibacterial, and antiviral effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of quinoline compounds .

属性

IUPAC Name |

1-oxo-2H-isoquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-6H,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZMAUBHAMJZMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=O)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)